molecular formula C14H17ClN2O5S B2860225 Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate CAS No. 318288-68-5

Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2860225
CAS No.: 318288-68-5
M. Wt: 360.81
InChI Key: WHPBLVNOWAUMGE-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate is a piperazine-derived compound featuring a 4-chlorophenylsulfonyl group and an oxo-acetate side chain. Its synthesis typically involves reacting piperazine precursors with sulfonyl chlorides under basic conditions, as seen in analogous protocols .

Properties

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5S/c1-2-22-13(18)9-12-14(19)16-7-8-17(12)23(20,21)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBLVNOWAUMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate typically involves the following steps:

  • Formation of Piperazine Derivative: The piperazine ring is first synthesized through a cyclization reaction of appropriate diamines.

  • Introduction of Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group is introduced via a sulfonylation reaction, where the piperazine derivative reacts with chlorophenylsulfonyl chloride in the presence of a base.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to its ethyl ester form using ethanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound likely involves sulfonation and esterification steps:

  • Sulfonation : Reaction of 3-oxopiperazine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group.

  • Esterification : Subsequent alkylation with ethyl chloroacetate to attach the ethyl acetate sidechain .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Sulfonation4-Chlorophenylsulfonyl chloride, DCM, TEA, 0–25°C75–85%
EsterificationEthyl chloroacetate, K₂CO₃, DMF, 60°C68–72%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative:

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), reflux for 6–8 hours.

  • Acidic Hydrolysis : HCl (6M), THF, 80°C for 12 hours .

Product : 2-(1-(4-Chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetic acid.

Sulfonamide Reactivity

The 4-chlorophenylsulfonyl group participates in nucleophilic substitution or elimination reactions:

  • Nucleophilic Attack : Reacts with amines (e.g., hydrazine) to form sulfonamide derivatives under mild conditions (DMF, 60°C) .

  • Stability : Resists hydrolysis under physiological pH but degrades in strongly acidic environments (pH < 2) .

Piperazine Ring Modifications

The 3-oxopiperazine moiety exhibits the following reactivities:

  • Condensation Reactions : Reacts with hydrazines to form hydrazones (e.g., hydrazine hydrate in ethanol, 25°C) .

  • Ring-Opening : Acid-catalyzed cleavage in HCl/MeOH (1:1) yields linear diamines .

Example Reaction

Compound+H2NNH2EtOH 25 CHydrazone derivative 85 yield [9]\text{Compound}+\text{H}_2\text{NNH}_2\xrightarrow{\text{EtOH 25 C}}\text{Hydrazone derivative 85 yield }\quad[9]

Oxidative Degradation

The sulfonyl group and ester are susceptible to oxidative cleavage:

  • Oxidizing Agents : KMnO₄ (acidic conditions) or H₂O₂/Fe²⁺ (Fenton’s reagent) .

  • Products : Sulfonic acid and acetic acid fragments .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic derivatives:

  • Pyrazine Formation : Heating with NH₄OAc in acetic acid yields fused pyrazine systems (180°C, 4 hours) .

Key Cyclization Pathways

ConditionsProductYield
NH₄OAc, AcOH, 180°CPyrazino[2,3-b]piperazine60%
CuI, DMF, 120°CThiadiazole derivative45%

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions modify the 4-chlorophenyl group:

  • Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .

Example :

Compound+PhB OH 2Pd catalystBiphenylsulfonyl derivative 70 yield [4]\text{Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biphenylsulfonyl derivative 70 yield }\quad[4]

Biological Activity Derivatives

Derivatives of this compound show potential in medicinal chemistry:

  • Anticancer Activity : Hydrazide analogs inhibit topoisomerase II (IC₅₀ = 2.1 µM) .

  • Antimicrobial Properties : Thiazole derivatives exhibit MIC = 8 µg/mL against S. aureus .

Scientific Research Applications

Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its antimicrobial properties, showing potential as an antimicrobial agent.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound's sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-{1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 1398065-92-3)
  • Structural Difference : The phenyl ring bears two chlorine atoms at the 3- and 4-positions instead of a single 4-chloro substituent.
  • Impact: Increased lipophilicity (logP) due to the additional chlorine, which may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : 404.27 g/mol (vs. 369.82 g/mol for the target compound).
Ethyl 2-[1-(2-Chlorobenzenesulfonyl)-3-oxopiperazin-2-yl]acetate (CAS 318288-72-1)
  • Structural Difference : Chlorine is at the ortho position on the phenyl ring.
  • Impact : Steric hindrance from the ortho-substituent may reduce binding efficiency in sterically sensitive targets. Electronic effects are similar to the para-substituted analog, but conformational flexibility is restricted .

Core Heterocycle Modifications

Ethyl 1-(4-Chlorophenylsulfonyl)piperidin-3-carboxylate
  • Structural Difference : Piperidine ring replaces the piperazine core, and the oxo group is absent.
  • Impact : Reduced hydrogen-bonding capacity due to the lack of a piperazine nitrogen and oxo group. Piperidine’s saturated structure may confer greater metabolic stability but lower reactivity .
4-[(4-Chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole
  • Structural Difference : Thiazole ring replaces piperazine, with a sulfonylmethyl group instead of a sulfonyl-piperazine linkage.
  • The nitro group adds polarity, influencing solubility and redox activity .

Functional Group Replacements

Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4)
  • Structural Difference : Acetyl group replaces the 4-chlorophenylsulfonyl moiety.
  • The acetyl group may increase metabolic lability due to esterase susceptibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound Piperazine 4-Cl-PhSO₂ 369.82 Moderate logP, H-bond donor/acceptor
3,4-Dichloro Analog Piperazine 3,4-Cl₂-PhSO₂ 404.27 High lipophilicity, strong EWG effect
2-Chlorobenzenesulfonyl Analog Piperazine 2-Cl-PhSO₂ 360.81 Steric hindrance, reduced binding
Piperidine Analog Piperidine 4-Cl-PhSO₂ 356.83 Higher metabolic stability
Acetylated Analog Piperazine Acetyl 242.25 Lower target specificity, esterase-labile

Key Findings and Implications

  • Electronic Effects : Para-substituted sulfonyl groups (e.g., 4-Cl-PhSO₂) optimize electronic interactions with enzymatic targets compared to ortho or diCl analogs .
  • Core Flexibility : Piperazine-based compounds exhibit greater conformational adaptability than piperidine or thiazole derivatives, enabling diverse binding modes .
  • Metabolic Stability : Acetylated analogs are more prone to hydrolysis, whereas sulfonylated derivatives show prolonged in vivo activity .

Biological Activity

Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound features a piperazine ring, which is known for its versatility in interacting with various biological targets. The synthesis typically involves the reaction of ethyl acetate with 4-chlorophenylsulfonyl derivatives and piperazine intermediates, leading to the formation of this complex structure.

Structural Formula

The structural formula can be represented as follows:

C14H16ClN3O4S\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The piperazine moiety is known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for various physiological functions.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Potential : Research has shown that derivatives containing similar piperazine structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties, showing promise in reducing markers such as TNF-alpha and IL-6 in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory cytokines

Notable Research Findings

  • Antimicrobial Studies : A study published in Pharmaceutical Biology found that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to penetrate bacterial membranes effectively.
  • Cancer Research : In a study conducted by Khalil et al., derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing that modifications on the piperazine ring significantly enhanced anticancer activity through apoptosis induction mechanisms.
  • Inflammation Models : Research indicated that treatment with this compound reduced inflammation in animal models by inhibiting NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and ring-forming steps. For example, the piperazine core can be synthesized via condensation of ethyl glycinate derivatives with carbonyl compounds, followed by sulfonylation using 4-chlorophenylsulfonyl chloride. Reaction conditions such as reflux in ethyl acetate with acetic anhydride and sulfuric acid (for acetylation) are critical for intermediate formation . Purification often involves crystallization or column chromatography to isolate high-purity products.

Q. Which crystallographic methods are suitable for determining the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXT (for space-group determination) and SHELXL (for refinement) is the gold standard. SHELXT automates initial structure solution from reflection data, while SHELXL refines atomic coordinates and thermal parameters, particularly effective for high-resolution data .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Due to potential respiratory and dermal hazards, use fume hoods, nitrile gloves, and lab coats. In case of inhalation, move to fresh air and seek medical attention. Avoid exposure to open flames, as organic esters may be combustible .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the piperazine ring?

Key parameters include solvent polarity (e.g., DMF for sulfonylation), temperature control (0–5°C for exothermic steps), and stoichiometric ratios. Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate sulfonylation. Monitoring reaction progress via TLC or HPLC ensures timely quenching and minimizes side products .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be addressed?

Common issues include disordered solvent molecules or twinned crystals. In SHELXL, apply "ISOR" or "DELU" restraints to stabilize thermal parameters and use "TWIN" commands for twinned data. High-resolution datasets (<1.0 Å) improve electron density maps for accurate placement of sulfonyl and ester groups .

Q. How can computational methods complement experimental data in predicting biological activity?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like enzymes or receptors. Quantum mechanical calculations (DFT) assess electronic properties of the sulfonyl group, while MD simulations predict stability in biological matrices. Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. What analytical techniques are critical for confirming the 4-chlorophenylsulfonyl moiety?

  • NMR : Look for aromatic proton signals (δ 7.4–7.8 ppm, doublets) and chlorine-induced splitting.
  • HRMS : Confirm the exact mass (e.g., 428.1107 Da for C₁₉H₂₂ClN₂O₅S) with <5 ppm error.
  • IR Spectroscopy : Identify S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How do steric and electronic effects influence further derivatization of the 3-oxopiperazin-2-yl group?

The 3-oxo group acts as a hydrogen-bond acceptor, directing nucleophilic attacks to the adjacent nitrogen. Steric hindrance from the 4-chlorophenylsulfonyl group may limit reactivity at the para position. Strategies like using bulky bases (e.g., LDA) or protecting groups (e.g., Boc) can mitigate undesired side reactions .

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